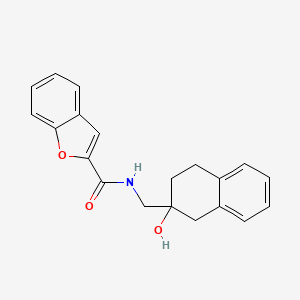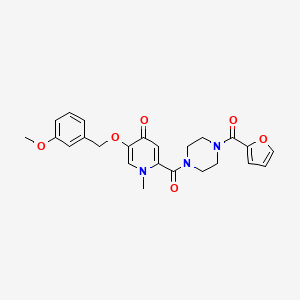
N1-(4-Acetamidophenyl)-N2-Benzyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-acetamidophenyl)-N-benzyloxamide is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetamidophenyl group and a benzyloxamide group, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
N’-(4-acetamidophenyl)-N-benzyloxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
The primary target of N1-(4-acetamidophenyl)-N2-benzyloxalamide, also known as Acetaminophen, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .
Mode of Action
N1-(4-acetamidophenyl)-N2-benzyloxalamide acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of N1-(4-acetamidophenyl)-N2-benzyloxalamide primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, fever, and pain signals in the body .
Pharmacokinetics
The pharmacokinetic properties of N1-(4-acetamidophenyl)-N2-benzyloxalamide include its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, it is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it exerts its analgesic and antipyretic effects . The compound is metabolized in the liver and excreted in the urine .
Result of Action
The primary result of N1-(4-acetamidophenyl)-N2-benzyloxalamide’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, it decreases the intensity of pain signals sent to the brain and reduces the body’s set temperature during a fever .
Action Environment
The action, efficacy, and stability of N1-(4-acetamidophenyl)-N2-benzyloxalamide can be influenced by various environmental factors. These include the pH of the stomach , which can affect the absorption of the drug, and the presence of other drugs , which can interact with it and alter its effects . Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the drug’s action and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-acetamidophenyl)-N-benzyloxamide typically involves the reaction of 4-acetamidophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-acetamidophenol in a suitable solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours to ensure complete reaction.
Step 5: Purify the product using techniques such as column chromatography.
Industrial Production Methods
Industrial production of N’-(4-acetamidophenyl)-N-benzyloxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-acetamidophenyl)-N-benzyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Vergleich Mit ähnlichen Verbindungen
N’-(4-acetamidophenyl)-N-benzyloxamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)acetamide: Known for its analgesic and antipyretic properties.
N-benzyloxyacetamide: Used in organic synthesis as a protecting group for amines.
N-(4-hydroxyphenyl)acetamide:
Eigenschaften
IUPAC Name |
N'-(4-acetamidophenyl)-N-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-7-9-15(10-8-14)20-17(23)16(22)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDKXEHUGVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B2446010.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2446013.png)
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)
![N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2446020.png)





